N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Description
N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of piperidine, thiophene, and oxazole moieties
Properties
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-14-6-8-23(9-7-14)16(18-4-2-10-26-18)13-21-20(24)15-12-17(25-22-15)19-5-3-11-27-19/h2-5,10-12,14,16H,6-9,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZRNOQMMSUEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Piperidine Moiety: This can be achieved by reacting 4-methylpiperidine with appropriate alkylating agents under basic conditions.
Introduction of the Thiophene Groups: Thiophene derivatives can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Construction of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors like α-haloketones and amides.
Final Assembly: The final compound is assembled by coupling the intermediate products under suitable conditions, often involving amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield thiophene sulfoxides or sulfones, while reduction of the oxazole ring may produce amines.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving piperidine, thiophene, and oxazole moieties.
Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety may interact with specific binding sites, while the thiophene and oxazole rings contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- Thiophene-2-carboxamide derivatives
- Oxazole-3-carboxamide derivatives
Uniqueness
N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of piperidine, thiophene, and oxazole moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
